4-Desmethoxy Omeprazole Sulfide
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Overview
Description
4-Desmethoxy Omeprazole Sulfide is a derivative of Omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethoxy Omeprazole Sulfide involves the reaction of 5-methoxy-2-(((3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole with various reagents under controlled conditions . One common method includes the oxidation of the precursor compound in an organic solvent with an oxidizing agent in the presence of a titanium complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 4-Desmethoxy Omeprazole Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxyacetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, chloroform.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-Desmethoxy Omeprazole Sulfide has several applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated as an impurity in commercial omeprazole and esomeprazole preparations.
Industry: Utilized in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 4-Desmethoxy Omeprazole Sulfide is similar to that of Omeprazole. It inhibits the gastric H+/K+ ATPase pump, reducing gastric acid secretion . The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The active sulfonamide formed by acid-stimulated conversion is responsible for its inhibitory effects .
Comparison with Similar Compounds
Omeprazole: A proton pump inhibitor with a similar structure but with a methoxy group at the 4-position.
Esomeprazole: The S-enantiomer of Omeprazole, with higher biological activity.
Pantoprazole: Another proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness: 4-Desmethoxy Omeprazole Sulfide is unique due to the absence of the methoxy group at the 4-position, which may influence its chemical reactivity and biological activity . This structural difference makes it a valuable compound for studying the structure-activity relationships of proton pump inhibitors .
Properties
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUHHMNQRUNZTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747541 |
Source
|
Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704910-89-4 |
Source
|
Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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